Tetrahydroauroglaucin

Description

This compound has been reported in Aspergillus ruber, Eurotium, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40434-07-9 |

|---|---|

Molecular Formula |

C19H26O3 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |

InChI |

InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h8-10,12-13,21-22H,4-7,11H2,1-3H3/b9-8+ |

InChI Key |

FYGPFTSGVSZKAJ-CMDGGOBGSA-N |

Isomeric SMILES |

CCCCC/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

Canonical SMILES |

CCCCCC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Tetrahydroauroglaucin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure and properties of Tetrahydroauroglaucin, a natural product of interest. The information is presented to support research and development efforts in fields such as natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a hydroquinone derivative and a reduced form of the parent compound, auroglaucin.[1] The structural distinction lies in the saturation of two double bonds within the heptatrienyl side chain of auroglaucin, resulting in a heptenyl side chain in this compound.

The IUPAC name for this compound is 2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde.[1]

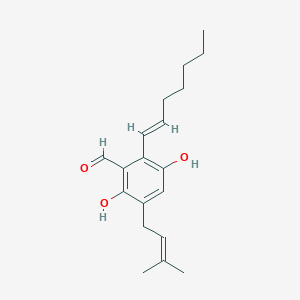

Chemical Structure of this compound:

Image Source: PubChem CID 14355117

Quantitative Data Summary

The key quantitative data for this compound and its parent compound, Auroglaucin, are summarized in the table below for comparative analysis.

| Property | This compound | Auroglaucin |

| Molecular Formula | C₁₉H₂₆O₃ | C₁₉H₂₂O₃ |

| Molecular Weight | 302.4 g/mol | 298.4 g/mol [2] |

| IUPAC Name | 2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde | 2-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde[2] |

| CAS Number | 40434-07-9[1] | 41451-81-4[2] |

Experimental Protocols for Structural Elucidation

While specific experimental protocols for the initial structure determination of this compound are not detailed in the available literature, the structural elucidation of such natural products typically follows a standard methodology involving a combination of spectroscopic techniques.

General Experimental Workflow for Structure Determination:

Key Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which allows for the deduction of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the carbon-hydrogen framework and the connectivity of atoms.

-

¹H NMR: Identifies the types and number of protons and their neighboring environments.

-

¹³C NMR: Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of molecular fragments.

-

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.

Structural Relationship and Biosynthesis

This compound is biosynthetically derived from auroglaucin. The structural transformation involves the reduction of the conjugated polyene side chain. While a specific signaling pathway involving this compound has not been elucidated, the biosynthesis of the related compound, flavoglaucin, has been shown to follow a polyketide pathway, which is likely analogous for auroglaucin and, by extension, this compound.[3]

The following diagram illustrates the structural relationship between auroglaucin and this compound.

The biological activities of the parent compound, auroglaucin, include potent effects against Plasmodium falciparum and Leishmania, as well as a high binding affinity for human opioid and cannabinoid receptors.[4] These activities suggest potential avenues of investigation for this compound, exploring how the structural modification affects its biological profile.

References

- 1. This compound | C19H26O3 | CID 14355117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Auroglaucin | C19H22O3 | CID 6434324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis of flavoglaucin. Stereochemistry of aromatic isoprenylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. bioaustralis.com [bioaustralis.com]

The Fungal Treasure: A Technical Guide to the Natural Sources of Tetrahydroauroglaucin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the natural origins of Tetrahydroauroglaucin, a prenylated benzaldehyde derivative with notable biological activities. This document provides a comprehensive overview of its fungal producers, detailed methodologies for its isolation and characterization, and a plausible biosynthetic pathway, equipping researchers with the foundational knowledge for further investigation and potential therapeutic development.

Fungal Sources of this compound

This compound is a secondary metabolite predominantly produced by filamentous fungi, particularly from the genera Aspergillus and its teleomorphic state Eurotium. These fungi are ubiquitous in nature and have been isolated from a variety of environments, with marine ecosystems being a particularly rich source of this compound-producing strains.

Marine-derived fungi, especially those associated with sponges and mangrove sediments, have demonstrated a consistent ability to synthesize this compound. Notable producer species include Eurotium chevalieri, Eurotium sp., and Aspergillus amstelodami. The production of this compound can be influenced by the fungal strain, culture conditions, and the substrate used for growth.

Quantitative Analysis of this compound Production

The yield of this compound from fungal sources can vary significantly. The following table summarizes the reported quantitative data from a notable study. Further research is required to expand this dataset across a wider range of producing organisms and culture conditions.

| Fungal Species | Strain | Source of Isolation | Culture Method | Yield of this compound | Reference |

| Eurotium chevalieri | MUT 2316 | Mediterranean Sponge (Grantia compressa) | Solid Culture | 13.5 mg from 370 mg crude extract | [1] |

Experimental Protocols

This section outlines the key experimental methodologies for the isolation and characterization of this compound from fungal cultures, based on established protocols.

Fungal Cultivation and Extraction

-

Cultivation: The selected fungal strain (e.g., Eurotium chevalieri) is cultivated on a suitable solid medium, such as Potato Dextrose Agar (PDA), or in a liquid medium like Potato Dextrose Broth (PDB). Incubation is typically carried out under static conditions at room temperature for a period sufficient for robust mycelial growth and secondary metabolite production (e.g., 14-21 days).

-

Extraction:

-

The fungal biomass and the culture medium are harvested.

-

The material is subjected to solvent extraction, commonly using a mixture of ethyl acetate (EtOAc) and dichloromethane (CH2Cl2) (1:1, v/v) to efficiently extract a broad range of secondary metabolites.

-

The extraction is often facilitated by homogenization and sonication to ensure thorough cell lysis and metabolite release.

-

The process is repeated multiple times, and the organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification of this compound

-

Solvent Partitioning:

-

The crude extract is dissolved in a suitable solvent system, such as chloroform (CHCl3) and water (H2O) (1:1, v/v).

-

The mixture is vigorously shaken in a separatory funnel and allowed to partition.

-

The organic phase, containing the less polar compounds including this compound, is collected and dried.

-

-

Chromatographic Purification:

-

Column Chromatography: The dried organic phase is subjected to column chromatography on silica gel. A gradient elution system with increasing polarity, for instance, a hexane-ethyl acetate gradient, is employed to fractionate the extract.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by thin-layer chromatography (TLC) or preliminary HPLC analysis, are further purified by reversed-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape, is a common mobile phase.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance is used to monitor the elution.

-

-

Structural Characterization

The purified this compound is structurally elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are employed to determine the chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

Visualizing the Workflow and Biosynthesis

Experimental Workflow for Isolation and Identification

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a pathway similar to that of other prenylated benzaldehyde derivatives, such as flavoglaucin. This proposed pathway involves a polyketide synthase (PKS), a prenyltransferase, a reductase, and an oxidase.

References

An In-Depth Technical Guide on the Biosynthesis of Tetrahydroauroglaucin in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Tetrahydroauroglaucin, a polyketide metabolite found in various fungi, notably within the genera Aspergillus and Penicillium. Drawing upon the well-characterized biosynthesis of the structurally related compound flavoglaucin, this document outlines the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and detailed experimental protocols relevant to the study of this class of molecules.

Introduction

This compound is a member of the auroglaucin group of pigments, characterized by a prenylated and hydroxylated benzaldehyde core attached to a seven-carbon side chain. These compounds have garnered interest for their various biological activities. Understanding their biosynthesis is crucial for potential bioengineering efforts to produce novel derivatives or enhance yields of desired compounds. While the complete biosynthetic pathway for this compound has not been fully elucidated in a single study, a robust model can be constructed based on the homologous and well-studied pathway of flavoglaucin in Aspergillus ruber.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be orchestrated by a dedicated Biosynthetic Gene Cluster (BGC), homologous to the flavoglaucin (fog) cluster. The pathway initiates with the synthesis of a polyketide backbone by a Highly-Reducing Polyketide Synthase (HR-PKS), followed by a series of modifications by tailoring enzymes. A key feature of this pathway is the temporary reduction of the nascent salicylaldehyde to a salicyl alcohol, which facilitates subsequent enzymatic modifications before a final re-oxidation. The final step, unique to this compound, involves the reduction of the heptatrienyl side chain.

The proposed enzymatic steps are as follows:

-

Polyketide Synthesis: A Highly-Reducing Polyketide Synthase (HR-PKS), homologous to FogA, iteratively condenses acetyl-CoA and malonyl-CoA units to form a heptaketide chain.

-

Cyclization and Reductive Release: The polyketide chain undergoes cyclization to form an aromatic ring. Concurrently, a Short-Chain Dehydrogenase/Reductase (SDR), homologous to FogD, working in concert with a cupin domain-containing protein (homologous to FogC), facilitates the reductive release of the product as a salicyl alcohol derivative, 2-alkyl salicyl alcohol.

-

Hydroxylation: A Cytochrome P450 monooxygenase, homologous to FogE, hydroxylates the benzene ring at the C3 position.

-

Prenylation: A prenyltransferase, homologous to FogH, attaches a dimethylallyl pyrophosphate (DMAPP) moiety to the hydroxylated aromatic ring.

-

Re-oxidation: An FAD-dependent oxidoreductase, homologous to FogF, re-oxidizes the salicyl alcohol back to a salicylaldehyde, yielding auroglaucin.

-

Side-chain Reduction: A currently uncharacterized reductase is proposed to catalyze the saturation of the three double bonds in the heptatrienyl side chain to yield this compound.

Visualizing the Biosynthetic Pathway

The logical flow of the proposed biosynthetic pathway for this compound is depicted below.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or metabolite concentrations, for the this compound biosynthetic pathway in the public domain. However, studies on related polyketide production in fungi provide a framework for the types of data that are crucial for pathway characterization. The following table illustrates a template for presenting such data once it becomes available through experimentation.

| Enzyme (Homolog) | Substrate(s) | Product(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| HR-PKS (FogA) | Acetyl-CoA, Malonyl-CoA, NADPH | 2-Alkyl Salicyl Alcohol | N/A | N/A | N/A | N/A | N/A |

| P450 Monooxygenase (FogE) | 2-Alkyl Salicyl Alcohol, O₂, NADPH | Hydroxylated Salicyl Alcohol | N/A | N/A | N/A | N/A | N/A |

| Prenyltransferase (FogH) | Hydroxylated Salicyl Alcohol, DMAPP | Prenylated Salicyl Alcohol | N/A | N/A | N/A | N/A | N/A |

| Oxidoreductase (FogF) | Prenylated Salicyl Alcohol, FAD | Auroglaucin | N/A | N/A | N/A | N/A | N/A |

| Reductase (putative) | Auroglaucin, NADPH | This compound | N/A | N/A | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature.

Experimental Protocols

The elucidation of the flavoglaucin biosynthetic pathway, which serves as a model for this compound, relies on a combination of genetic and biochemical techniques. Detailed protocols for these key experiments are provided below.

Heterologous Expression of Biosynthetic Genes in Aspergillus nidulans

This protocol describes the process of expressing the genes from the putative this compound BGC in a well-characterized fungal host to identify the products of the pathway.

Objective: To functionally characterize the genes of the this compound BGC by expressing them in Aspergillus nidulans.

Materials:

-

Genomic DNA from the this compound-producing fungus.

-

Aspergillus nidulans host strain (e.g., a strain with a clean background for secondary metabolites).

-

Expression vectors with selectable markers (e.g., containing the gpdA promoter and trpC terminator).

-

Restriction enzymes, T4 DNA ligase, and competent E. coli for cloning.

-

Protoplasting enzymes (e.g., Glucanex).

-

PEG-CaCl₂ solution.

-

Selective agar media for A. nidulans.

Workflow Diagram:

Procedure:

-

Gene Amplification and Cloning:

-

Amplify the target genes (e.g., HR-PKS, P450, prenyltransferase) from the genomic DNA of the producing fungus using high-fidelity DNA polymerase.

-

Clone the amplified genes into appropriate fungal expression vectors under the control of a strong constitutive or inducible promoter.

-

Verify the constructs by restriction digestion and sequencing.

-

-

Aspergillus nidulans Transformation:

-

Prepare protoplasts from young mycelia of the A. nidulans host strain by enzymatic digestion of the cell wall.

-

Transform the protoplasts with the expression constructs using a PEG-CaCl₂ mediated method.

-

Plate the transformed protoplasts on selective regeneration medium.

-

-

Screening and Analysis:

-

Isolate putative transformants and confirm the integration of the expression cassettes by PCR.

-

Cultivate the confirmed transformants in a suitable liquid medium.

-

Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC-MS and NMR to identify the produced compounds and compare them with authentic standards of auroglaucin and related intermediates.

-

Gene Knockout via CRISPR-Cas9

This protocol outlines the deletion of a specific gene in the native producing organism to confirm its role in the biosynthetic pathway.

Objective: To create a targeted gene deletion mutant to verify the function of a specific gene in the this compound BGC.

Materials:

-

Wild-type this compound-producing fungal strain.

-

CRISPR-Cas9 vector for fungal transformation (containing Cas9 and a selectable marker).

-

Plasmids for expressing the single guide RNA (sgRNA).

-

Donor DNA template for homologous recombination (containing flanking regions of the target gene).

-

Protoplasting and transformation reagents as described above.

Procedure:

-

Design and Construction of CRISPR-Cas9 Components:

-

Design sgRNAs targeting the gene of interest.

-

Clone the sgRNA expression cassette into the CRISPR-Cas9 vector or a separate plasmid.

-

Construct a donor DNA template consisting of the upstream and downstream flanking regions of the target gene to facilitate homologous recombination-mediated repair.

-

-

Fungal Transformation:

-

Co-transform the protoplasts of the wild-type strain with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template.

-

Select for transformants on appropriate selective media.

-

-

Verification of Gene Deletion:

-

Isolate genomic DNA from putative knockout mutants.

-

Confirm the deletion of the target gene by PCR using primers flanking the gene and internal to the gene.

-

Further verification can be performed by Southern blotting or sequencing of the targeted locus.

-

-

Metabolite Analysis:

-

Cultivate the confirmed knockout mutant and the wild-type strain under the same conditions.

-

Extract and analyze the secondary metabolites as described previously.

-

The absence of this compound or the accumulation of a biosynthetic intermediate in the mutant strain confirms the function of the deleted gene.

-

Conclusion

The biosynthesis of this compound in fungi is a complex process involving a multi-enzyme pathway encoded by a dedicated gene cluster. While the complete pathway is yet to be fully elucidated for this compound itself, the characterization of the homologous flavoglaucin pathway provides a strong predictive model. The core of the pathway involves a highly reducing polyketide synthase and a series of tailoring enzymes that act upon a temporarily reduced salicyl alcohol intermediate. The final reductive step to saturate the heptatrienyl side chain remains a key area for future research. The experimental protocols detailed in this guide provide a robust framework for the functional characterization of the genes and enzymes involved in the biosynthesis of this and other related fungal polyketides, paving the way for future synthetic biology applications.

Physical and chemical properties of Tetrahydroauroglaucin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroauroglaucin is a naturally occurring polyketide belonging to the hydroquinone class of compounds. First identified in terrestrial fungi of the genus Eurotium, it has also been isolated from marine-derived fungi, highlighting its presence in diverse ecological niches.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and insights into its biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₃ | PubChem |

| Molecular Weight | 302.4 g/mol | PubChem |

| IUPAC Name | 2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde | PubChem |

| CAS Number | 40434-07-9 | PubChem |

| Appearance | Yellow oil | [1] |

| Solubility | Data not available. Likely soluble in organic solvents like acetone, ethyl acetate, and chloroform based on isolation protocols. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Experimental Protocols

Isolation of this compound from Eurotium sp.

The following protocol is based on the methodology described by Gawas et al. (2002) for the isolation of this compound from a marine-derived fungus, Eurotium sp.

2.1.1. Fungal Cultivation

-

Obtain the fungal strain Eurotium sp. (NIO FMB #001) from a suitable culture collection.

-

Cultivate the fungus on Potato Dextrose Agar (PDA) slants for 10 days to allow for sufficient mycelial growth.

-

Transfer the cultured mycelia into 500 mL flasks containing 100 mL of Potato Dextrose Broth (PDB) prepared in a 1:1 ratio of seawater to distilled water.

-

Incubate the flasks on a rotating shaker at 240 rpm for 4-5 days.

-

Scale up the culture by transferring the mycelia to 5 L flasks, each containing 1 L of the same PDB medium.

-

Incubate the large-scale cultures for 15 days at room temperature.

2.1.2. Extraction and Purification

-

After the incubation period, filter the fungal mat and wash it with distilled water.

-

Extract the washed fungal mat with acetone.

-

Separate the crude acetone extract into four sub-fractions using Gel Permeation Chromatography on a Sephadex LH-20 column with a mobile phase of Chloroform-Methanol (1:1).

-

Monitor the fractions using ¹H NMR spectroscopy to identify those rich in aromatic aldehydes.

-

Further purify the target fraction using silica gel column chromatography with a Petroleum ether-Ethyl Acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structure of this compound was elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 196.3 (d) | 10.09 (s) |

| 2 | 114.2 (s) | - |

| 3 | 161.5 (s) | - |

| 4 | 111.9 (d) | 6.45 (s) |

| 5 | 139.1 (s) | - |

| 6 | 158.2 (s) | - |

| 1' | 130.8 (d) | 6.15 (dt, 16.15, 6.8) |

| 2' | 130.1 (d) | 5.85 (d, 16.15) |

| 3' | 32.5 (t) | 2.1 (q, 6.8) |

| 4' | 31.5 (t) | 1.4 (m) |

| 5' | 22.5 (t) | 1.3 (m) |

| 6' | 14.0 (q) | 0.9 (t, 7.0) |

| 1'' | 22.5 (t) | 3.3 (d, 7.2) |

| 2'' | 122.5 (d) | 5.25 (t, 7.2) |

| 3'' | 132.8 (s) | - |

| 4'' | 17.8 (q) | 1.75 (s) |

| 5'' | 25.7 (q) | 1.8 (s) |

| 3-OH | - | 11.72 (s) |

| 6-OH | - | 5.23 (brs) |

| Data from Gawas et al. (2002). |

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows prominent [M+H]⁺ and [M+Na]⁺ peaks at m/z 303 and 325, respectively, confirming a molecular weight of 302.

Antioxidant Activity Assay (General Protocol)

This compound has been reported to exhibit antioxidant and radical-scavenging activities.[3] A common method to evaluate such activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The following is a general protocol that can be adapted for testing this compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.

-

Assay Procedure:

-

To 2 mL of each sample dilution, add 2 mL of the DPPH solution.

-

Prepare a control sample containing 2 mL of methanol and 2 mL of the DPPH solution.

-

Prepare a blank sample containing 2 mL of methanol and 2 mL of the sample dilution.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity can be calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Biological Activity and Signaling Pathways

Antioxidant and Radical-Scavenging Activity

This compound has been identified as an antioxidant compound with radical-scavenging properties.[3] This activity is likely attributed to the hydroquinone moiety, which can donate hydrogen atoms to stabilize free radicals.

Anti-migratory Activity

In a study investigating the effects on cancer cell migration, this compound was isolated from the marine fungus Eurotium chevalieri. However, it did not show any significant inhibitory effect on the migration of human neuroblastoma SH-SY5Y cells.[2]

Potential Signaling Pathways of Hydroquinones

While specific signaling pathways for this compound have not been elucidated, its hydroquinone structure suggests potential interactions with cellular pathways sensitive to redox modulation. Hydroquinones are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. This, in turn, can activate various signaling pathways.

One of the key pathways modulated by oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, which encode for a battery of cytoprotective enzymes.

Disclaimer: This diagram represents a general pathway for hydroquinones and has not been specifically validated for this compound.

Conclusion

This compound is a fungal metabolite with established antioxidant properties. While its chemical structure and spectral characteristics are well-defined, further research is required to fully elucidate its physical properties, biosynthetic pathway, and the full spectrum of its biological activities and mechanisms of action. The detailed protocols and compiled data in this guide aim to facilitate future investigations into this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydroauroglaucin Isolated from the Mediterranean Sponge Grantia compressa Endophyte Marine Fungus Eurotium chevalieri Inhibits Migration of Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of Fungal Quinones: Problems and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydroauroglaucin CAS number and IUPAC name

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise summary of the fundamental chemical identifiers for Tetrahydroauroglaucin. While a comprehensive technical guide with extensive experimental data and pathway visualizations was intended, the available scientific literature lacks specific, detailed information on this compound.

Core Chemical Data

A critical foundation for any research is the accurate identification of the compound of interest. The following table summarizes the essential identifiers for this compound.

| Identifier | Value |

| CAS Number | 40434-07-9 |

| IUPAC Name | 2-[(E)-hept-1-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde[1] |

Limitations in Available Data

Therefore, the creation of in-depth data tables, detailed experimental methodologies, and complex signaling pathway diagrams as originally envisioned cannot be fulfilled at this time due to the scarcity of specific research on this compound.

Future Research Directions

The absence of comprehensive data on this compound highlights a potential area for novel research. Future investigations could focus on:

-

Chemical Synthesis and Characterization: Developing and documenting a robust synthetic pathway for this compound and thoroughly characterizing its physicochemical properties.

-

Biological Activity Screening: Conducting a broad range of biological assays to identify any potential therapeutic effects, such as antimicrobial, anti-inflammatory, or cytotoxic activities.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent research would be necessary to elucidate the underlying signaling pathways and molecular targets.

This document serves to provide the foundational chemical identifiers of this compound and to transparently communicate the current limitations in the available technical data. We encourage the scientific community to address these knowledge gaps through further research.

References

The Biological Activity of Tetrahydroauroglaucin and its Analogs: A Review of a Novel Compound Class

Introduction

The emergence of novel bioactive compounds is a cornerstone of modern drug discovery and development. Within this landscape, the biological activities of newly identified or synthesized molecules are of paramount interest to the scientific community. This technical guide focuses on Tetrahydroauroglaucin and its analogs, a subject of growing interest for researchers, scientists, and drug development professionals. Due to the novelty of this compound class, publicly available data is limited. This document serves to consolidate the current understanding, drawing from preliminary research and analogous compound studies to forecast potential biological activities and guide future research endeavors.

Overview of this compound

This compound is a derivative of auroglaucin, a metabolite produced by certain species of fungi. The "tetrahydro-" prefix indicates the addition of four hydrogen atoms to the parent auroglaucin structure, a chemical modification that can significantly alter the compound's biological properties. While research into this compound itself is in its nascent stages, the known bioactivities of related "tetrahydro-" compounds provide a framework for predicting its potential therapeutic applications. These predicted activities span a range of possibilities including anticancer, anti-inflammatory, and antioxidant effects.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of structurally similar "tetrahydro-" compounds, several potential biological activities for this compound and its analogs can be hypothesized.

Anticancer Activity

Many tetrahydroisoquinoline and tetrahydrocurcumin derivatives have demonstrated potent anticancer properties.[1][2] These compounds often exert their effects through the inhibition of critical cellular processes in cancer cells, such as proliferation and angiogenesis, and by inducing apoptosis (programmed cell death).

A potential mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in tumor cells.

Hypothesized Anticancer Signaling Pathway of this compound

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Anti-inflammatory Activity

Tetrahydrocurcumin, a well-studied analog, is known for its anti-inflammatory properties.[5][6] It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7] This is often achieved through the suppression of the NF-κB signaling pathway, a key regulator of inflammation.[7] It is plausible that this compound could exhibit similar anti-inflammatory effects.

Hypothesized Anti-Inflammatory Workflow

Caption: Proposed inhibition of NF-κB activation by this compound.

Antioxidant Activity

Many "tetrahydro-" compounds, including tetrahydro-beta-carboline derivatives, exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress.[8][9] Oxidative stress is implicated in a wide range of diseases, making antioxidant capacity a valuable therapeutic property. This compound may act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby preventing cellular damage.

Quantitative Data Summary

As direct experimental data for this compound is not yet available in the public domain, the following table summarizes representative quantitative data from studies on analogous "tetrahydro-" compounds to provide a comparative baseline for future research.

| Compound Class | Analog Example | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Reference |

| Tetrahydroisoquinolines | Compound GM-3-18 | Anticancer (KRas Inhibition) | In vitro cell viability | 0.9 - 10.7 µM | [2] |

| Tetrahydroisoquinolines | Compound 17e | Anticancer (MCF-7 cells) | In vitro cytotoxicity | 0.89 x 10⁻³ µM | [10] |

| Tetrahydrocurcumins | Tetrahydrocurcumin | Anti-inflammatory | TNF-α production inhibition | ~30 µM | [6] |

| Tetrahydro-β-carbolines | (1S, 3S)-MTCdiC | Antioxidant | Hydrogen peroxide scavenging | More potent than ascorbic acid | [8] |

Experimental Protocols

To facilitate further research into the biological activities of this compound and its analogs, this section outlines standard experimental protocols for assessing anticancer, anti-inflammatory, and antioxidant activities.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for In Vitro Cytotoxicity

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Activity Assessment

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in immune cells.

Methodology: ELISA for TNF-α and IL-6

-

Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Stimulation: Seed cells into 24-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatants to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.

In Vitro Antioxidant Activity Assessment

Objective: To measure the free radical scavenging capacity of this compound.

Methodology: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).

-

Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in published literature, the analysis of analogous "tetrahydro-" compounds provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antioxidant agent. The experimental protocols outlined in this guide offer a clear roadmap for researchers to systematically evaluate these predicted activities.

Future research should focus on the chemical synthesis of this compound and its analogs, followed by comprehensive in vitro and in vivo studies to validate these hypotheses. Elucidating the precise mechanisms of action and identifying the specific molecular targets will be crucial for the potential development of this novel compound class into therapeutic agents. Structure-activity relationship (SAR) studies will also be essential to optimize the potency and selectivity of these compounds. The exploration of this compound and its derivatives represents a promising new frontier in the quest for novel therapeutics.

References

- 1. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrocurcumin Derivatives Enhanced the Anti-Inflammatory Activity of Curcumin: Synthesis, Biological Evaluation, and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Tetrahydrocurcumin in Tumor and Neurodegenerative Diseases Through Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydro-beta-carboline derivatives in aged garlic extract show antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Tetrahydroauroglaucin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroauroglaucin is a polyketide metabolite produced by various fungi, notably from the genera Aspergillus and Eurotium. As part of the broader search for novel therapeutic agents from natural sources, fungal metabolites like this compound are of significant interest for their potential bioactivities, including cytotoxic effects against cancer cells. This technical guide provides an overview of the preliminary cytotoxicity screening of this compound, summarizing the available data, detailing relevant experimental protocols, and visualizing key cellular pathways involved in cytotoxicity. The current body of research presents a nuanced view of this compound's cytotoxic potential, with some studies indicating activity against specific cell lines while others report a lack of cytotoxicity. This guide aims to consolidate the existing information to inform further research and development efforts.

Data Presentation: Cytotoxicity of this compound

The available quantitative data on the cytotoxic activity of this compound is summarized below. The data is derived from a limited number of studies, and further comprehensive screening is warranted to fully characterize its cytotoxic profile.

| Cell Line | Cell Type | Assay | IC50 / Activity | Reference |

| U251 | Human Glioblastoma | Not Specified | 3–30.5 µM | [1] |

| U87MG | Human Glioblastoma | Not Specified | 3–30.5 µM | [1] |

| Sea Urchin (Strongylocentrotus intermedius) Sex Cells | Germline Cells | Not Specified | 0.5 µg/mL | [2] |

| SH-SY5Y | Human Neuroblastoma | MTT | Non-cytotoxic | [3][4][5] |

Note: The conflicting reports on cytotoxicity (activity against glioblastoma and sea urchin cells versus no activity against neuroblastoma cells) highlight the need for broader screening across a diverse panel of cancer cell lines to determine the specific cancer types, if any, for which this compound may have therapeutic potential.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are crucial for the standardized evaluation of compounds like this compound. Below are protocols for two widely used assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell viability.[6][7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

-

96-well flat-bottom microtiter plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9][10] It is a reliable and reproducible method for cytotoxicity screening.[11][12][13]

Materials:

-

96-well flat-bottom microtiter plates

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid)

-

Solubilization solution (10 mM Tris base solution, pH 10.5)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Carefully remove the supernatant and wash the wells five times with the wash solution (1% acetic acid). Remove the wash solution and allow the plates to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: After staining, quickly wash the wells five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of the solubilization solution (10 mM Tris base) to each well. Shake the plate for 10 minutes to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro cytotoxicity screening of a test compound like this compound.

Signaling Pathway: Intrinsic Apoptosis

Many cytotoxic compounds induce cell death through the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and involves the activation of caspases.[14][15][16][17][18][19][20][21][22] The following diagram illustrates the key steps in this signaling cascade.

Conclusion

The preliminary cytotoxic screening of this compound suggests a cell-type-specific activity profile that warrants further investigation. The conflicting data underscores the importance of a comprehensive screening approach using a diverse panel of human cancer cell lines. The standardized protocols for MTT and SRB assays provided herein offer a robust framework for such expanded studies. Furthermore, understanding the potential mechanism of action, such as the induction of apoptosis via the intrinsic pathway, will be critical in evaluating the therapeutic potential of this compound and other novel fungal metabolites. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its bioactivity.

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. iris.unina.it [iris.unina.it]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. zellx.de [zellx.de]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. Apoptosis - Wikipedia [en.wikipedia.org]

- 21. portlandpress.com [portlandpress.com]

- 22. researchgate.net [researchgate.net]

Tetrahydroauroglaucin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tetrahydroauroglaucin is a polyketide-derived secondary metabolite produced by fungi of the genus Eurotium, which has been isolated from both terrestrial and marine environments. As a member of the auroglaucin group of compounds, it is characterized by a substituted benzaldehyde core with a polyene side chain. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its isolation, characterization, known biological activities, and proposed biosynthetic origins. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this fungal natural product.

Data Presentation

Biological Activity of this compound and Related Compounds

Quantitative data on the biological activity of this compound is limited. However, studies on the related compound auroglaucin provide context for the potential bioactivities of this class of molecules.

Table 1: Quantitative Biological Activity Data for this compound (TAG)

| Biological Activity | Cell Line/Assay | Concentration/Parameter | Result | Citation |

| Cytotoxicity | SH-SY5Y (human neuroblastoma) | 2.5, 5, 10, 20 µM | No significant cytotoxicity observed | [1][2] |

| Anti-migratory Activity | SH-SY5Y (human neuroblastoma) | 5 µM | No inhibition of cell migration | [1][2] |

| Antioxidant Activity | DPPH radical scavenging | Not specified | Exhibited antioxidant and radical scavenging activity | [3] |

Table 2: Quantitative Biological Activity Data for Auroglaucin (a related compound)

| Biological Activity | Target Organism/Assay | IC50 Value | Citation |

| Antiprotozoal | Plasmodium falciparum | 1-2 µg/mL | [4] |

| Antifungal | Candida glabrata | 7.33 µg/mL | [4] |

| Antifungal | C. krusei | 10.93 µg/mL | [4] |

Experimental Protocols

Isolation of this compound from Eurotium chevalieri

The following protocol is adapted from the methodology described for the isolation of this compound from the marine fungus Eurotium chevalieri.[1]

1. Fungal Cultivation:

- Prepare a liquid culture medium, such as Potato Dextrose Broth (PDB), supplemented with 3% NaCl.

- Inoculate the sterile medium with mycelial plugs of Eurotium chevalieri.

- Incubate the culture in the dark at 24°C with shaking (e.g., 120 rpm) for approximately 14 days.

2. Extraction:

- Separate the fungal biomass from the culture broth by filtration.

- Perform a solvent extraction of the fungal biomass, for example, with chloroform (CHCl₃) and water (H₂O) in a 1:1 v/v ratio.

- Collect the organic phase, which will contain the secondary metabolites.

- Dry the organic extract, for instance, using a rotary evaporator.

3. Purification:

- The crude extract can be purified using chromatographic techniques.

- A common method is Ultra-Performance Liquid Chromatography (UPLC) with a C18 reverse-phase column.

- A gradient elution system can be employed, for example, with a mobile phase of water (A) and acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%).

- The gradient can be programmed to increase the concentration of the organic solvent (acetonitrile) over time to elute compounds of increasing polarity.

- Fractions are collected and analyzed (e.g., by LC-MS) to identify those containing this compound.

- Fractions containing the pure compound are pooled and the solvent is evaporated.

4. Structural Characterization:

- The structure of the isolated this compound can be confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

General Protocol for DPPH Radical Scavenging Assay

This protocol describes a general method for assessing the antioxidant activity of a compound like this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[5][6][7]

1. Reagent Preparation:

- Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 0.1 mM. This solution should be freshly prepared and protected from light.

- Prepare a series of dilutions of the test compound (this compound) in the same solvent.

- A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner.

2. Assay Procedure:

- In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the test compound dilutions.

- Add an equal volume of the DPPH working solution to each well/cuvette.

- Include a blank control containing the solvent and the DPPH solution.

- Mix the solutions thoroughly.

- Incubate the plate/cuvettes in the dark at room temperature for a defined period (e.g., 30 minutes).

3. Measurement and Analysis:

- Measure the absorbance of each solution at a wavelength of approximately 517 nm using a spectrophotometer.

- The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

- The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8][9][10][11][12]

General Protocol for Nitric Oxide Inhibition Assay in Macrophages

This protocol outlines a general method to evaluate the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.[13][14][15]

1. Cell Culture and Treatment:

- Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

- Seed the cells in 96-well plates at an appropriate density and allow them to adhere.

- Pre-treat the cells with various concentrations of the test compound (this compound) for a specific period (e.g., 1 hour).

- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (untreated cells) and a positive control (LPS-stimulated cells without the test compound).

2. Nitrite Quantification (Griess Assay):

- After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

- The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

- The Griess reagent typically consists of two solutions: (A) sulfanilamide in phosphoric acid and (B) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

- Mix equal volumes of the cell supernatant with the Griess reagent components according to the manufacturer's instructions.

- After a short incubation at room temperature, measure the absorbance at approximately 540 nm.

- A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

3. Data Analysis:

- The percentage of NO production inhibition is calculated.

- The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, can be determined.

- A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[16][17][18][19]

Visualizations

Experimental Workflow

References

- 1. Dihydroauroglaucin Isolated from the Mediterranean Sponge Grantia compressa Endophyte Marine Fungus Eurotium chevalieri Inhibits Migration of Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. bioaustralis.com [bioaustralis.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity of derivatives from dehydrocrotonin on V79 cells and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Cytotoxic and Inhibitory Effects of Plant Derivatives on Candida albicans Biofilms: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxic Rocaglate Derivatives from Leaves of Aglaia perviridis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of phenothiazine derivatives associated with mitochondrial dysfunction: a structure-activity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Tetrahydroauroglaucin from Microbial Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of tetrahydroauroglaucin, a bioactive fungal metabolite, from microbial cultures. The information is intended to guide researchers through the process of fermentation, extraction, purification, and characterization of this compound.

Introduction to this compound

This compound is a polyketide metabolite produced by certain species of fungi, notably from the genus Eurotium. It belongs to the class of prenylated benzaldehyde derivatives, which are known for a variety of biological activities. Structurally, it possesses a substituted aromatic ring with a heptenyl side chain. Research has indicated that this compound and its derivatives exhibit promising antioxidant and antimicrobial properties, making them of interest for further investigation in drug discovery and development. One of the key mechanisms of its antioxidant activity involves the activation of the Nrf2-dependent antioxidant pathway, which plays a crucial role in cellular defense against oxidative stress.

Producing Microorganism and Fermentation

Producing Microorganism

The primary microbial source for this compound is the fungus Eurotium sp.. Specifically, strains of Eurotium chevalieri isolated from marine environments, such as sponge endophytes, have been shown to produce this compound in significant amounts.

Fermentation Protocol

This protocol is adapted from studies on Eurotium chevalieri for the production of prenylated benzaldehyde derivatives, including this compound.

2.2.1. Culture Medium

A suitable medium for the fermentation of Eurotium chevalieri is Potato Dextrose Broth (PDB) supplemented with sodium chloride to mimic a marine environment.

| Component | Concentration |

| Potato Extract | 4 g/L |

| Dextrose | 20 g/L |

| Sodium Chloride (NaCl) | 30 g/L |

| Deionized Water | to 1 L |

2.2.2. Inoculation and Incubation

-

Prepare the PDB medium supplemented with 3% NaCl in Erlenmeyer flasks.

-

Autoclave the medium at 121°C for 15 minutes and allow it to cool to room temperature.

-

Inoculate the sterile medium with agar plugs from a fresh culture of Eurotium chevalieri grown on Potato Dextrose Agar (PDA).

-

Incubate the flasks at 24°C on a rotary shaker at 120 rpm for 14 days in the dark.[1]

Fermentation Parameters Summary

| Parameter | Value |

| Microorganism | Eurotium chevalieri |

| Culture Medium | PDB + 3% NaCl |

| Incubation Temperature | 24°C |

| Agitation | 120 rpm |

| Incubation Time | 14 days |

| Culture Type | Submerged Fermentation |

Extraction and Purification Protocol

The following protocol details the extraction and purification of this compound from the fungal biomass of Eurotium chevalieri.

Extraction

-

After the 14-day incubation period, separate the fungal biomass from the culture broth by filtration.

-

Freeze-dry the collected biomass.

-

Suspend the freeze-dried biomass in a 1:1 (v/v) solution of ethyl acetate (EtOAc) and dichloromethane (CH₂Cl₂).

-

Homogenize the suspension using an Ultra-Turrax or a similar high-shear homogenizer.

-

Sonicate the homogenate to ensure complete cell lysis and extraction of intracellular metabolites.

-

Filter the mixture under vacuum to separate the biomass from the organic solvent.

-

Repeat the extraction process on the biomass two more times to maximize the yield of the crude extract.

-

Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Liquid-Liquid Partitioning

-

Dissolve the crude extract in chloroform (CHCl₃).

-

Transfer the solution to a separatory funnel and add an equal volume of deionized water.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Collect the lower organic phase (chloroform layer), which contains the target compounds.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent to yield the partitioned extract.[1]

Purification by UPLC

The partitioned extract can be further purified using Ultra-Performance Liquid Chromatography (UPLC) to isolate pure this compound.

| UPLC Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 mm i.d. x 250 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1 mL/min |

| Gradient Program | Start with 100% A, linearly increase to 100% B over 40 minutes, hold at 100% B for 8 minutes, then re-equilibrate. |

| Detection | UV-Vis detector (wavelength scan) and/or Mass Spectrometer |

Note: The retention time for this compound will need to be determined by analyzing the fractions and confirming the structure by NMR and MS.

Quantitative Data

Based on available literature, the yield of purified this compound can be estimated. From a fermentation of twenty 250 mL flasks (total volume of 3.6 L), approximately 370 mg of crude extract can be obtained from the biomass. Following partitioning and UPLC purification, a yield of approximately 17.1 mg of this compound has been reported.[1] This corresponds to a yield of approximately 4.75 mg/L of culture.

| Parameter | Value |

| Starting Culture Volume | 3.6 L |

| Crude Extract Yield (from biomass) | 370 mg |

| Purified this compound Yield | 17.1 mg |

| Estimated Yield | ~4.75 mg/L |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Nrf2-Dependent Antioxidant Signaling Pathway

This compound has been shown to exert its antioxidant effects through the activation of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes, leading to the production of protective enzymes.

Caption: Activation of the Nrf2 antioxidant pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tetrahydroauroglaucin

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Tetrahydroauroglaucin, a secondary metabolite from fungal sources, using High-Performance Liquid Chromatography (HPLC). The following procedures are based on established methodologies for the separation of fungal natural products and are intended to serve as a comprehensive guide for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a fungal metabolite produced by species of the genus Aspergillus, including Aspergillus chevalieri. As a member of the diverse family of fungal secondary metabolites, which often includes a complex mixture of structurally related compounds, its isolation and purification require a robust and high-resolution separation technique. Reversed-phase HPLC is the method of choice for this purpose, offering excellent selectivity and efficiency in separating compounds based on their hydrophobicity.

This application note details a preparative HPLC protocol for obtaining high-purity this compound from a crude fungal extract. The methodology covers sample preparation, HPLC conditions, and post-purification analysis.

Physicochemical Properties of this compound (Predicted)

While specific experimental data for this compound is not widely available, its properties can be inferred from its classification as a fungal secondary metabolite.

| Property | Predicted Value/Characteristic | Justification |

| Molecular Formula | C19H26O3 | Based on known structure of auroglaucin derivatives. |

| Molecular Weight | 302.41 g/mol | Calculated from the molecular formula. |

| Solubility | Soluble in methanol, ethanol, acetonitrile, ethyl acetate, and DMSO. Sparingly soluble in water. | Typical solubility for fungal polyketides and other secondary metabolites. |

| UV Absorbance (λmax) | ~220 nm and 280-320 nm | Many fungal secondary metabolites exhibit characteristic UV absorbance due to conjugated systems. |

| Stability | Stable at neutral pH. May be sensitive to strong acids, bases, and high temperatures. | General stability profile for many organic natural products. |

Experimental Protocol: HPLC Purification

This protocol outlines the steps for the purification of this compound from a fungal culture extract.

Sample Preparation: Extraction of Fungal Metabolites

-

Fungal Culture: Grow the producing fungal strain (e.g., Aspergillus chevalieri) in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction:

-

For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelial mass with methanol or acetone.

-

For solid cultures, macerate the culture material and extract with a 1:1 mixture of methanol and dichloromethane.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Sample for HPLC: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile) or methanol. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound.

| Parameter | Specification |

| Instrument | Preparative HPLC system with a gradient pump, autosampler, and fraction collector. |

| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 500 µL (can be adjusted based on sample concentration and column capacity) |

| Detector | Photodiode Array (PDA) Detector, monitoring at 220 nm and 280 nm |

| Fraction Collection | Triggered by peak detection at the target retention time. |

Gradient Elution Program

A gradient elution is recommended to effectively separate this compound from other components in the crude extract.

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 35 | 5 | 95 |

| 40 | 5 | 95 |

| 41 | 95 | 5 |

| 50 | 95 | 5 |

Post-Purification Analysis

-

Purity Assessment: Analyze the collected fractions corresponding to the this compound peak by analytical HPLC using a similar gradient but on an analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

-

Structure Confirmation: Confirm the identity and structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solvent Removal: Evaporate the solvent from the high-purity fractions under reduced pressure to obtain the purified this compound as a solid or oil.

Diagrams

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Logical Relationship of HPLC Parameters

Caption: Interrelation of HPLC system components and method parameters.

Conclusion

The protocol described in this application note provides a robust framework for the successful purification of this compound from fungal extracts. The use of reversed-phase HPLC with a gradient elution program is critical for achieving high purity. The provided parameters can be optimized further based on the specific characteristics of the crude extract and the HPLC system used. This methodology is applicable to the purification of other fungal secondary metabolites and can be a valuable tool for researchers in the field of natural product drug discovery.

Application Notes and Protocols: Synthesis and Biological Activity of Tetrahydroauroglaucin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydroauroglaucin

This compound is a naturally occurring compound belonging to the flavoglaucin family of derivatives.[1] It is structurally related to other well-known fungal metabolites such as auroglaucin and dihydroauroglaucin.[1] These compounds are typically produced by molds, including those used in the production of some fermented foods.[1] The core chemical structure of these molecules, often featuring a substituted benzaldehyde, has drawn interest for its potential biological activities.

Biological Activity of this compound and Related Compounds

This compound and its analogs have demonstrated a range of biological activities that suggest their potential as therapeutic agents. The primary reported activities include antioxidant, anti-tumor, and neuroprotective effects.

Table 1: Summary of Biological Activities

| Compound/Derivative Family | Biological Activity | Cell/Model System | Reference |

| This compound | Antioxidant and radical scavenging activity | DPPH assay | [1] |

| Flavoglaucin and its derivatives | Inhibition of tumor promotion | Epstein-Barr virus early antigen activation test; mouse skin tumor promotion model | [1] |

| Niveoglaucin A (Auroglaucin derivative) | Neuroprotective activity | 6-OHDA-induced Parkinson's disease cell model | [2] |

Experimental Protocols: A Proposed Synthetic Strategy

A specific, step-by-step protocol for the total synthesis of this compound is not well-documented in publicly available literature. However, based on the general synthesis of related tetrahydrofuran and 2-pyrone structures, a conceptual workflow can be proposed. This strategy is intended to serve as a starting point for methods development.

Conceptual Workflow for the Synthesis of a this compound Core

The synthesis of a substituted tetrahydrofuran ring, a key feature of this compound, can be approached through several established organic chemistry reactions. A plausible retro-synthetic analysis suggests that the molecule could be constructed from simpler precursors via a key cyclization step. The following diagram outlines a potential synthetic workflow.

References

Quantitative Analysis of Tetrahydroauroglaucin: A Detailed Guide for Researchers

Introduction

Tetrahydroauroglaucin is a secondary metabolite produced by various fungi, notably from the genera Aspergillus and Eurotium. As a member of the auroglaucin derivative family, it is of interest to researchers in natural product chemistry, drug discovery, and food safety due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices, such as fungal cultures and contaminated food products, is crucial for these studies. This document provides detailed application notes and protocols for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Application Notes

This protocol is intended for the quantitative analysis of this compound in fungal extracts and potentially adaptable for food matrices. The method leverages the high separation efficiency of UPLC and the specificity and sensitivity of tandem mass spectrometry.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed using a certified reference standard.

Key Performance Parameters (Illustrative)

The following table summarizes typical performance characteristics for the quantification of auroglaucin derivatives using LC-MS/MS. These values are provided as a general guideline and should be determined for this compound in your specific laboratory conditions and matrix.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.15 ng/mL |

| Linearity (R²) | > 0.99 |

| Recovery | 85 - 115% |

| Precision (RSD) | < 15% |

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Fungal Culture

This protocol is adapted from general methods for the extraction of secondary metabolites from fungal cultures.

Materials:

-

Fungal culture (solid or liquid)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

For solid culture:

-

Excise a standardized plug of the fungal culture from the agar plate.

-

Place the plug in a suitable vial and add 2 mL of ethyl acetate containing 1% formic acid.

-

Vortex for 1 minute and sonicate for 30 minutes.

-

Repeat the extraction with a fresh 2 mL of ethyl acetate.

-

Combine the ethyl acetate extracts.

-

-

For liquid culture:

-